5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Late-Stage Functionalization CNS Drug Design

This compound occupies a distinct position in furan-2-carboxamide chemical space: a 5-bromo substituent serves as both a pharmacophoric element and a synthetic handle for Suzuki-Miyaura diversification, while the –CH₂– linker between the piperidine and carboxamide introduces conformational flexibility absent in directly N-linked analogs. The unsubstituted pyrimidin-2-yl head group preserves dual H-bond acceptor capacity without steric hindrance, creating a binding surface geometry not replicated by common in-class alternatives. Researchers targeting bromodomain-containing proteins (BRD4, BRD9, PBRM1) or pyrimidine-anchored kinases should procure this scaffold for systematic SAR exploration. Pair with TR-FRET/BROMOscan panels and kinase selectivity assays to generate target-specific IC₅₀/Kd fingerprints.

Molecular Formula C15H17BrN4O2
Molecular Weight 365.231
CAS No. 1235222-20-4
Cat. No. B2963373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
CAS1235222-20-4
Molecular FormulaC15H17BrN4O2
Molecular Weight365.231
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CC=N3
InChIInChI=1S/C15H17BrN4O2/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21)
InChIKeyQWPYGTLXNBBJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1235222-20-4) – Structural Identity and Baseline Characterization for Research Procurement


5-Bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1235222-20-4) is a synthetic small molecule (C15H17BrN4O2, MW 365.22 g/mol) belonging to the furan-2-carboxamide class, featuring a 5-bromofuran core, a methylene-linked piperidine spacer, and an N-pyrimidin-2-yl terminal group [1]. This architecture places it at the intersection of kinase-targeted and bromodomain-targeted chemical space, though specific biological annotation for this exact compound remains sparse in the public domain. Its computed physicochemical profile (XLogP3 2.8, TPSA 71.3 Ų, 1 H-bond donor, 5 H-bond acceptors) [1] provides a baseline for assessing drug-likeness and suitability for CNS penetration relative to analogs. Procurement interest centers on its potential as a scaffold for medicinal chemistry optimization, leveraging the synthetic utility of the 5-bromo substituent for late-stage diversification via cross-coupling chemistry.

Why Generic Substitution Falls Short: Structural Determinants That Distinguish 5-Bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide from In-Class Analogs


Furan-2-carboxamide derivatives with piperidine-pyrimidine motifs constitute a structurally congested chemical space where subtle modifications—bromine placement, linker length, and pyrimidine substitution pattern—can drastically alter target engagement profiles. The target compound incorporates three structural features whose simultaneous presence is not replicated by common in-class alternatives: (i) a 5-bromo substituent on the furan ring that serves both as a pharmacophoric element and a synthetic handle for diversification [1], (ii) a methylene (–CH2–) spacer between the piperidine ring and the carboxamide nitrogen, introducing conformational flexibility absent in directly N-linked analogs [2], and (iii) an unsubstituted pyrimidin-2-yl group that preserves hydrogen-bond acceptor capacity at both N1 and N3 positions without steric hindrance from additional substituents [1]. These features create a unique binding surface geometry that cannot be recapitulated by analogs lacking the bromine atom, bearing alternative heterocyclic head groups, or employing different linker topologies. Generic substitution without head-to-head profiling therefore carries a material risk of altered potency and selectivity, as demonstrated by the divergent bromodomain binding profiles of closely related furan-2-carboxamide congeners [3].

Product-Specific Quantitative Evidence Guide: 5-Bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide vs. Closest Structural Analogs


Bromine Substituent as a Density Handle: Computed Lipophilicity and Synthetic Utility vs. Non-Halogenated Furan Analog

The 5-bromo substituent on the furan ring differentiates the target compound from non-halogenated analogs such as N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide. This bromine atom increases computed XLogP3 from approximately 1.5 (estimated for the des-bromo analog) to 2.8 [1], representing a calculated ΔLogP of ~+1.3 units. This enhanced lipophilicity may improve passive membrane permeability, a critical parameter for intracellular target engagement. Furthermore, the C5–Br bond provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid library expansion from a single advanced intermediate—a capability absent in non-halogenated congeners.

Medicinal Chemistry Late-Stage Functionalization CNS Drug Design

Methylene Spacer Topology: Conformational Flexibility vs. Directly N-Linked Amide Analogs

The target compound incorporates a methylene (–CH2–) spacer between the piperidine C4 position and the carboxamide nitrogen, in contrast to analogs such as 5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}furan-2-carboxamide (AKSci HTS035072) which feature direct N–piperidine attachment . This additional rotatable bond (4 total rotatable bonds for the target compound vs. 3 for the directly-linked analog) [1] confers greater conformational entropy, potentially enabling the furan-carboxamide moiety to sample a wider range of binding poses within a target pocket. This flexibility can be advantageous for accommodating subtle differences in protein conformations across related targets (e.g., bromodomain subfamily members) but may incur an entropic penalty upon binding. The presence of the –CH2– spacer also alters the pKa environment of the adjacent amide NH, which may affect hydrogen-bond donor strength compared to directly N-linked counterparts.

Conformational Analysis Protein-Ligand Docking Structure-Based Drug Design

Unsubstituted Pyrimidine Head Group: Hydrogen-Bond Acceptor Profile vs. Substituted Pyrimidine Analogs

The target compound bears an unsubstituted pyrimidin-2-yl group at the piperidine N1 position, preserving dual H-bond acceptor functionality at N1 and N3 with minimal steric demand. In contrast, the analog HTS035072 incorporates 2-methyl and 6-trifluoromethyl substituents on the pyrimidine ring , while other furan-2-carboxamide derivatives reportedly carry 4-methyl-6-oxo-dihydropyrimidine modifications . The unsubstituted pyrimidine of the target compound offers a distinct H-bond acceptor surface (N1 and N3 both accessible) with a smaller steric footprint, which may favor binding into shallow or sterically constrained pockets where bulkier substituted pyrimidines would clash. Computed topological polar surface area (TPSA) for the target compound is 71.3 Ų [1]; introduction of a trifluoromethyl group on the pyrimidine ring is estimated to increase TPSA by approximately 5–10 Ų and significantly alter the electrostatic potential surface.

Kinase Inhibition Bromodomain Inhibition Molecular Recognition

Computed Drug-Likeness Parameters: CNS Multiparameter Optimization (MPO) Score vs. Furan-2-Carboxamide Pharmacological Tool Compounds

Using computed physicochemical descriptors from PubChem [1], the target compound can be benchmarked against CNS MPO desirability criteria. The compound's MW (365.22 Da), XLogP3 (2.8), TPSA (71.3 Ų), HBD count (1), and pKa environment (amide NH adjacent to electron-withdrawing furan) collectively position it within favorable CNS drug-like space (MW < 400, LogP < 3, TPSA < 90 Ų, HBD ≤ 1). In comparison, the related furan-2-carboxylic acid (1-phenethyl-piperidin-4-yl)-pyrimidin-2-yl-amide (MW ~352, XLogP ~3.5 estimated) [2] exhibits higher lipophilicity due to the phenethyl group, potentially reducing CNS compliance. The 5-bromo analog 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide (MW ~276) has a lower MW but lacks the pyrimidine H-bond acceptor array critical for certain target classes. The target compound occupies a distinct region of property space—moderate lipophilicity, single HBD, and a balanced HBA count (5)—that is not simultaneously represented by these analogs.

CNS Drug Discovery Physicochemical Profiling Lead Optimization

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1235222-20-4)


Medicinal Chemistry Lead Generation: Bromodomain and Kinase Inhibitor Scaffold Optimization via Late-Stage Diversification

The 5-bromo substituent provides a tractable synthetic handle for parallel library synthesis via Suzuki-Miyaura cross-coupling [1], enabling systematic exploration of C5-aryl/heteroaryl substitutions without de novo core synthesis. This positions the compound as an advanced intermediate for SAR campaigns targeting bromodomain-containing proteins (BRD4, BRD9, PBRM1) or kinases where pyrimidine-anchored inhibitors have shown clinical relevance. The unsubstituted pyrimidine head group can also be functionalized via SNAr chemistry if target engagement data warrant further optimization. Researchers should pair this compound with a panel of bromodomain TR-FRET or BROMOscan assays and kinase selectivity panels to generate target-specific IC50/Kd values for comparator analysis against established tool compounds.

CNS Drug Discovery Screening: Prioritization Based on Computed CNS MPO Compliance

The compound's calculated physicochemical parameters (MW 365, XLogP3 2.8, TPSA 71.3 Ų, HBD 1) satisfy multiple CNS drug-likeness criteria [1], making it a suitable candidate for inclusion in CNS-targeted phenotypic or target-based screens (e.g., neurodegeneration models, CNS oncology). Unlike higher-MW or higher-lipophilicity furan-2-carboxamide analogs, this compound is predicted to have lower P-gp efflux liability and better brain penetration potential. Procurement for CNS screening should be accompanied by experimental determination of MDCK-MDR1 permeability and brain-plasma ratio in rodent models to validate the computational predictions before committing to expensive in vivo efficacy studies.

Chemical Biology Probe Development: Profiling Selectivity Across Bromodomain Subfamilies

The conformational flexibility afforded by the –CH2– spacer [1] may permit the furan-carboxamide moiety to engage diverse acetyl-lysine binding pockets across the bromodomain phylogenetic tree. This compound can serve as a starting point for developing selective chemical probes by exploiting differential binding kinetics or thermodynamics across BRD2, BRD3, BRD4, BRDT, and non-BET bromodomains (e.g., CECR2, TAF1). Researchers should perform BROMOscan profiling at a single concentration (e.g., 1 μM) followed by full Kd determination for hit bromodomains, using the resulting selectivity fingerprint to differentiate this scaffold from promiscuous BET inhibitors like JQ1 or I-BET762.

Synthetic Methodology Development: Demonstration of Chemoselective Cross-Coupling on a Drug-Like Scaffold

The simultaneous presence of a C5–Br bond on the furan ring and a pyrimidine ring susceptible to nucleophilic aromatic substitution creates opportunities for chemoselectivity studies. The furan C–Br bond is expected to be more reactive toward Pd(0)-catalyzed oxidative addition than the pyrimidine C–Cl (if introduced) or C–H positions [1], allowing for sequential functionalization. This compound can serve as a model substrate for developing and benchmarking new catalytic methods for late-stage diversification of heterocycle-containing drug-like molecules, with direct relevance to industrial medicinal chemistry workflows.

Quote Request

Request a Quote for 5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.